5-(Methoxymethyl)-1-methyl-1H-pyrazol-3-amine chemical properties
5-(Methoxymethyl)-1-methyl-1H-pyrazol-3-amine chemical properties
An In-Depth Technical Guide to 5-(Methoxymethyl)-1-methyl-1H-pyrazol-3-amine
Executive Summary
This technical guide provides a comprehensive overview of 5-(methoxymethyl)-1-methyl-1H-pyrazol-3-amine, a heterocyclic amine of significant interest to researchers in medicinal chemistry and drug development. The pyrazole scaffold is a privileged structure in numerous approved pharmaceuticals, and this particular derivative offers unique substitution patterns for exploration. This document details the compound's core physicochemical properties, proposes a robust synthetic pathway, offers a predictive analysis of its spectroscopic characteristics, and explores its chemical reactivity and potential as a versatile building block for creating novel therapeutic agents.
The Pyrazole Scaffold: A Cornerstone in Medicinal Chemistry
Pyrazoles are five-membered heterocyclic rings containing two adjacent nitrogen atoms. This structural motif is present in a wide array of biologically active compounds, demonstrating activities such as anti-inflammatory, anti-viral, and anti-tumor effects.[1] The success of pyrazole-containing drugs, such as Celecoxib (an anti-inflammatory) and Sildenafil (used to treat erectile dysfunction), has cemented its status as a critical pharmacophore. The arrangement of nitrogen atoms allows for diverse hydrogen bonding interactions, while the ring itself is relatively stable and amenable to functionalization at multiple positions, making it an ideal scaffold for designing targeted therapies.
Core Molecular Profile
A clear understanding of a compound's fundamental properties is the starting point for all subsequent research and development.
Nomenclature and Identifiers
-
Systematic IUPAC Name: 5-(Methoxymethyl)-1-methyl-1H-pyrazol-3-amine
-
Molecular Formula: C₆H₁₁N₃O[2]
-
CAS Number: 1190509-77-3
-
PubChem CID: 58043777[2]
-
Canonical SMILES: CN1C(=CC(=N1)N)COC[2]
-
InChI Key: KJTMKVRSTYLHQN-UHFFFAOYSA-N[2]
Physicochemical Properties
The following table summarizes key computed physicochemical properties, which are crucial for predicting the compound's behavior in biological systems and for planning experimental work.
| Property | Value | Source |
| Molecular Weight | 141.17 g/mol | PubChem[3] |
| Monoisotopic Mass | 141.09021 Da | PubChem[2] |
| XLogP3 (Predicted) | -0.4 | PubChem[2] |
| Hydrogen Bond Donors | 1 (from the amine group) | PubChem[3] |
| Hydrogen Bond Acceptors | 4 (2x ring N, 1x ether O, 1x amine N) | PubChem[3] |
| Rotatable Bond Count | 3 | PubChem[3] |
Synthesis and Mechanistic Insights
While specific literature detailing the synthesis of 5-(methoxymethyl)-1-methyl-1H-pyrazol-3-amine is not extensively published, a reliable synthetic route can be devised based on established principles of pyrazole chemistry. The core of the synthesis involves the condensation of a β-keto nitrile (or equivalent) with methylhydrazine.
Proposed Synthetic Pathway
The synthesis logically begins from 4-methoxy-3-oxobutanenitrile. This precursor contains the required methoxymethyl group and the nitrile-ketone functionality necessary for ring formation.
Caption: Proposed synthesis workflow for the target compound.
Experimental Protocol (Predictive)
This protocol is based on analogous procedures for the synthesis of substituted aminopyrazoles.[4][5]
-
Reaction Setup: To a solution of 4-methoxy-3-oxobutanenitrile (1.0 eq) in ethanol (5 mL/mmol) in a round-bottom flask equipped with a reflux condenser, add methylhydrazine (1.1 eq).
-
Catalysis and Rationale: Add a catalytic amount of acetic acid (0.1 eq). The acid protonates the ketone carbonyl, making it more electrophilic and facilitating the initial nucleophilic attack by the hydrazine, which is the rate-determining step of the condensation.
-
Cyclization: Heat the reaction mixture to reflux (approx. 78 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC). The heating provides the necessary activation energy for the subsequent intramolecular cyclization, where the terminal nitrogen of the hydrazine intermediate attacks the nitrile carbon.
-
Work-up and Isolation: Upon completion, cool the mixture to room temperature and concentrate it under reduced pressure to remove the solvent.
-
Purification: Redissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Final Product: Purify the resulting crude product by flash column chromatography on silica gel to yield 5-(methoxymethyl)-1-methyl-1H-pyrazol-3-amine.
Spectroscopic Characterization (Predictive Analysis)
No experimental spectra are publicly available for this specific molecule. However, a highly accurate prediction of its key spectral features can be made by analyzing its structure and referencing data from closely related pyrazole derivatives.[6][7]
| Feature | Predicted ¹H NMR (CDCl₃) | Rationale | Predicted ¹³C NMR (CDCl₃) | Rationale |
| N-CH₃ | ~3.7-3.8 ppm (s, 3H) | Singlet, deshielded by the pyrazole ring nitrogen. | ~35-37 ppm | Typical range for an N-methyl group on a heteroaromatic ring. |
| -OCH₃ | ~3.3-3.4 ppm (s, 3H) | Singlet, standard chemical shift for a methoxy group. | ~58-60 ppm | Typical chemical shift for a methoxy carbon. |
| -CH₂- | ~4.4-4.5 ppm (s, 2H) | Singlet, adjacent to an oxygen and the pyrazole C5 position. | ~65-67 ppm | Methylene carbon attached to an ether oxygen and an aromatic ring. |
| C4-H | ~5.6-5.8 ppm (s, 1H) | Singlet, proton on the electron-rich pyrazole ring. | ~90-95 ppm | High electron density at C4 of the pyrazole ring shifts it upfield. |
| -NH₂ | ~3.5-4.5 ppm (br s, 2H) | Broad singlet, exchangeable protons. | N/A | N/A |
Predicted IR Spectroscopy:
-
N-H Stretch: A broad absorption band in the range of 3200-3400 cm⁻¹ corresponding to the primary amine.
-
C-H Stretch: Absorptions just below 3000 cm⁻¹ for aliphatic C-H bonds.
-
C=N/C=C Stretch: Characteristic pyrazole ring stretching vibrations in the 1500-1650 cm⁻¹ region.
-
C-O Stretch: A strong band around 1100 cm⁻¹ for the methoxymethyl ether linkage.
Chemical Reactivity and Derivatization Potential
The true value of 5-(methoxymethyl)-1-methyl-1H-pyrazol-3-amine for drug development professionals lies in its potential as a versatile chemical building block, or synthon. Its structure contains two primary sites for chemical modification: the nucleophilic 3-amino group and the C4 position of the pyrazole ring.
Caption: Key reactivity pathways for chemical derivatization.
-
Reactions at the 3-Amino Group: The primary amine is highly nucleophilic and can readily undergo acylation with acid chlorides or anhydrides to form amides, or react with sulfonyl chlorides to produce sulfonamides. These transformations are fundamental in medicinal chemistry for modulating a molecule's properties.
-
Elaboration into Fused Ring Systems: The 3-amino pyrazole motif is a classic precursor for synthesizing fused heterocyclic systems like pyrazolo[1,5-a]pyrimidines, which are known to be potent kinase inhibitors.[8]
-
Electrophilic Substitution: The C4 position of the pyrazole ring is electron-rich and susceptible to electrophilic substitution reactions, such as halogenation (using NBS or NCS) or nitration, allowing for further diversification of the scaffold.
Potential Applications in Drug Discovery
Given the prevalence of the pyrazole core in pharmaceuticals, this compound is a highly attractive starting point for library synthesis and lead optimization campaigns.
-
Kinase Inhibitors: The aminopyrazole scaffold is a well-established hinge-binding motif in many kinase inhibitors. Derivatization of the amine can be used to target the solvent-exposed region of the ATP-binding pocket.
-
GPCR Modulators: Substituted pyrazoles have been successfully developed as modulators of G-protein coupled receptors. For instance, related structures have yielded potent and selective inverse agonists for the 5-HT₂ₐ receptor, with applications in treating arterial thrombosis.[9]
-
Ion Channel Blockers: The pyrazole core has been incorporated into potent and selective blockers of ion channels, such as the Kv1.5 potassium channel, which is a target for treating atrial fibrillation.[8]
Safety and Handling
As with any research chemical, 5-(methoxymethyl)-1-methyl-1H-pyrazol-3-amine should be handled by trained personnel in a well-ventilated chemical fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Hazards: While specific toxicity data is unavailable, compounds of this class (heterocyclic amines) should be considered potentially irritating to the skin, eyes, and respiratory tract.[10] Avoid inhalation of dust or vapors and direct contact.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
5-(Methoxymethyl)-1-methyl-1H-pyrazol-3-amine represents a valuable and versatile building block for modern drug discovery. Its combination of a privileged pyrazole core, a key amino group for derivatization, and additional vectors for modification (the methoxymethyl group and the C4 position) provides chemists with a powerful tool for generating novel chemical entities. The predictive data and synthetic strategies outlined in this guide offer a solid foundation for researchers and scientists to unlock the full potential of this promising compound.
References
-
PubChem. 5-(methoxymethyl)-N-methyl-1H-pyrazol-3-amine. Available from: [Link]
-
PubChemLite. 5-(methoxymethyl)-1-methyl-1h-pyrazol-3-amine. Available from: [Link]
-
Martinez, A., et al. (2021). A Simple, Efficient, and Eco-Friendly One-Pot Synthesis of 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. Molbank, 2021(1), M1196. Available from: [Link]
-
Fun, H.-K., et al. (2010). 5-Methoxymethyl-4-phenoxy-1H-pyrazol-3-ol. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 5), o1078. Available from: [Link]
-
PubChem. 1H-Pyrazol-3-amine, 5-methyl-. Available from: [Link]
-
Finlay, H. J., et al. (2012). Discovery of ((S)-5-(methoxymethyl)-7-(1-methyl-1H-indol-2-yl)-2-(trifluoromethyl)-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl)((S)-2-(3-methylisoxazol-5-yl)pyrrolidin-1-yl)methanone as a potent and selective I(Kur) inhibitor. Journal of Medicinal Chemistry, 55(7), 3036–3048. Available from: [Link]
-
Xiong, Y., et al. (2010). Discovery and structure-activity relationship of 3-methoxy-N-(3-(1-methyl-1H-pyrazol-5-yl)-4-(2-morpholinoethoxy)phenyl)benzamide (APD791): a highly selective 5-hydroxytryptamine2A receptor inverse agonist for the treatment of arterial thrombosis. Journal of Medicinal Chemistry, 53(11), 4412–4421. Available from: [Link]
-
ResearchGate. Table 2 . 1 H-NMR (δ-ppm) and IR (Cm -1 ) spectra of some 2-11 derivatives. Available from: [Link]
-
Global Substance Registration System. 5-METHYL-1H-PYRAZOLE-3-AMINE. Available from: [Link]
-
The Royal Society of Chemistry. [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Available from: [Link]
-
Chemicalbridge. 5-(Methoxymethyl)-1H-pyrazol-3-amine. Available from: [Link]
-
Shunyuansheng bio-pharmtech co., ltd. 5-(methoxymethyl)-1H-pyrazole-3-carboxylate 1297546-22-5 In Stock. Available from: [Link]
- Google Patents. US5616723A - Process for the preparation of 3-amino-5-methylpyrazole.
Sources
- 1. 5-Methoxymethyl-4-phenoxy-1H-pyrazol-3-ol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PubChemLite - 5-(methoxymethyl)-1-methyl-1h-pyrazol-3-amine (C6H11N3O) [pubchemlite.lcsb.uni.lu]
- 3. 5-(methoxymethyl)-N-methyl-1H-pyrazol-3-amine | C6H11N3O | CID 84020689 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-amine synthesis - chemicalbook [chemicalbook.com]
- 5. US5616723A - Process for the preparation of 3-amino-5-methylpyrazole - Google Patents [patents.google.com]
- 6. 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine | MDPI [mdpi.com]
- 7. rsc.org [rsc.org]
- 8. Discovery of ((S)-5-(methoxymethyl)-7-(1-methyl-1H-indol-2-yl)-2-(trifluoromethyl)-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl)((S)-2-(3-methylisoxazol-5-yl)pyrrolidin-1-yl)methanone as a potent and selective I(Kur) inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery and structure-activity relationship of 3-methoxy-N-(3-(1-methyl-1H-pyrazol-5-yl)-4-(2-morpholinoethoxy)phenyl)benzamide (APD791): a highly selective 5-hydroxytryptamine2A receptor inverse agonist for the treatment of arterial thrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 1H-Pyrazol-3-amine, 5-methyl- | C4H7N3 | CID 93146 - PubChem [pubchem.ncbi.nlm.nih.gov]
